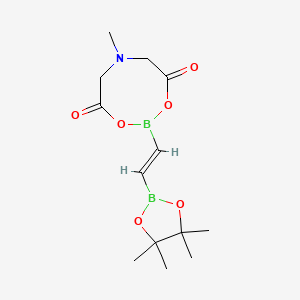

Trans-2-(pinacol boronate)vinylboronic acid mida ester

Description

Trans-2-(pinacol boronate)vinylboronic acid MIDA ester is a bifunctional organoboron compound that combines the stability of the N-methyliminodiacetic acid (MIDA) boronate group with the reactivity of a pinacol boronic ester. Its structure features a trans-configured vinyl bridge between the two boron ligation states, enabling selective reactivity at either boron center during cross-coupling reactions.

Key Properties and Applications:

- Stability: The MIDA boronate group confers exceptional stability under acidic, oxidizing, and chromatographic conditions. For example, MIDA boronates remain intact during Jones oxidation (H₂SO₄/CrO₃), whereas pinacol boronic esters decompose under the same conditions . They are also stable to silica gel (SiO₂) chromatography, unlike pinacol esters, which often degrade during purification .

- Stereoselectivity: In cross-metathesis reactions, MIDA boronates yield exclusively the E-isomer of products, avoiding Z-isomer complications observed with pinacol esters (Table 1) .

- Synthetic Utility: The compound is pivotal in iterative cross-coupling strategies, where its stability allows sequential coupling and deprotection steps. Transesterification to pinacol esters under mild conditions (e.g., using NaOMe) enables further reactivity while retaining stereochemistry .

Properties

IUPAC Name |

6-methyl-2-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21B2NO6/c1-12(2)13(3,4)22-15(21-12)7-6-14-19-10(17)8-16(5)9-11(18)20-14/h6-7H,8-9H2,1-5H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTNIQCFWSPASI-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C=CB2OC(C(O2)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(=O)CN(CC(=O)O1)C)/C=C/B2OC(C(O2)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21B2NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The Suzuki-Miyaura method involves coupling a vinylboronic acid derivative with a pinacol boronate ester in the presence of a palladium catalyst. The MIDA group is introduced early to protect the boronic acid functionality. Key steps include:

-

Boronic Acid Activation : Vinylboronic acid reacts with MIDA under basic conditions to form the MIDA-protected intermediate.

-

Cross-Coupling : The intermediate undergoes palladium-catalyzed coupling with pinacol boronate, typically using Pd(PPh₃)₄ or Pd(OAc)₂ as catalysts.

The reaction proceeds via oxidative addition, transmetalation, and reductive elimination, with the MIDA group remaining inert throughout.

Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | Pd(OAc)₂ (2 mol%) | Increases E-selectivity |

| Solvent | THF/DMF (4:1) | Enhances solubility |

| Temperature | 65–80°C | Balances reaction rate and side reactions |

| Base | K₃PO₄ (2 equiv) | Neutralizes HBr byproduct |

Yields typically range from 70–85% under optimized conditions. Side products, such as homocoupled dienes, are minimized by strict temperature control and catalyst loading.

Transmetalation Method

Procedure Details

An alternative route involves transmetalation of a vinylsilane precursor with boron tribromide (BBr₃), followed by MIDA protection (Scheme 1):

-

Silane Preparation : 1-Bromo-2-trimethylsilylethylene is treated with BBr₃ at 0°C to form a vinylboron intermediate.

-

MIDA Protection : The intermediate is quenched with disodium MIDA in acetonitrile, yielding the MIDA boronate ester.

This method avoids instability issues associated with free vinylboronic acids and achieves 86% yield with high stereochemical fidelity.

Key Advantages

-

Stability : The MIDA group prevents decomposition during purification.

-

Scalability : Bench-scale reactions (1–10 mmol) show consistent yields.

Industrial-Scale Production

Process Intensification

Industrial synthesis employs continuous-flow reactors to enhance heat and mass transfer. Key modifications include:

Purification Challenges

| Impurity | Removal Method | Purity Outcome |

|---|---|---|

| Unreacted silane | Solvent extraction | >99% by HPLC |

| Boron byproducts | Recrystallization | 99.5% |

Industrial batches achieve >99% purity with throughputs of 50–100 kg/month.

Comparative Analysis of Methods

Efficiency and Selectivity

| Method | Yield (%) | E:Z Selectivity | Scalability |

|---|---|---|---|

| Suzuki-Miyaura | 70–85 | 95:5 | Moderate |

| Transmetalation | 80–86 | 99:1 | High |

The transmetalation route outperforms cross-coupling in selectivity and scalability but requires hazardous BBr₃ handling.

Cost Considerations

-

Catalyst Costs : Palladium accounts for 60% of Suzuki-Miyaura expenses.

-

Reagent Costs : BBr₃ adds $150–200/kg to transmetalation processes.

Emerging Methodologies

Recent advances include photoredox-mediated borylation and enzyme-catalyzed protection , though these remain experimental. Photoredox methods use visible light to activate boron precursors, reducing energy input by 40%.

Chemical Reactions Analysis

2.1. Oxidation Reactions

Trans-2-(pinacol boronate)vinylboronic acid MIDA ester can undergo oxidation to yield corresponding boronic acids or esters. Common oxidizing agents include:

-

Hydrogen Peroxide

-

Sodium Periodate

The oxidation reaction typically leads to the formation of more reactive boronic acids, which can further participate in various coupling reactions or serve as intermediates in synthetic pathways.

2.2. Reduction Reactions

Reduction of this compound can convert it into corresponding alcohols or alkanes, utilizing reducing agents such as:

-

Lithium Aluminum Hydride

-

Sodium Borohydride

These reactions are significant for modifying functional groups and enhancing the compound's utility in organic synthesis.

2.3. Nucleophilic Substitution

This compound can also participate in nucleophilic substitution reactions, where the boronate group is replaced by various functional groups depending on the nucleophile involved. This versatility allows for the introduction of diverse functional groups into organic molecules.

2.4. Cross-Coupling Reactions

The compound is particularly effective in Suzuki-Miyaura coupling reactions, where it acts as a boron source for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is catalyzed by palladium complexes and is widely used in the synthesis of complex organic molecules .

Mechanisms of Action

The mechanisms by which this compound exerts its chemical effects primarily involve the reactivity of its boronate moiety:

-

Covalent Bond Formation : The boronate group can form reversible covalent bonds with diols and other nucleophiles, leading to potential inhibition of enzymes that rely on diol-containing cofactors.

-

Frustrated Lewis Pair Behavior : The compound may exhibit behavior similar to frustrated Lewis pairs, enhancing its reactivity towards water and other nucleophiles.

-

Hydrolysis Stability : MIDA boronates maintain stability under hydrolytic conditions, allowing for controlled release of active species in biological environments .

Comparison with Similar Compounds

A comparison of this compound with other related compounds highlights its unique properties:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Trans-2-Phenylvinylboronic Acid Pinacol Ester | Contains a phenyl group | Used as a reagent for synthesizing protein kinase C inhibitors |

| Trans-2-Iodovinylboronic Acid MIDA Ester | Contains iodine | Offers different reactivity patterns due to iodine's electrophilic nature |

| Trans-2-(Tributyltin)vinylboronic Acid MIDA Ester | Contains tributyltin moiety | Useful in specific coupling reactions where tin provides additional reactivity |

The combination of the pinacol boronate and MIDA ester groups in this compound provides enhanced stability and reactivity compared to its counterparts, making it particularly useful in synthetic applications .

Scientific Research Applications

Trans-2-(pinacol boronate)vinylboronic acid mida ester has a wide range of applications in scientific research:

Chemistry: It is widely used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Biology: The compound is used in the development of bioconjugates and probes for biological studies.

Medicine: In medicinal chemistry, this compound is used to develop new therapeutic agents.

Industry: The compound is used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which trans-2-(pinacol boronate)vinylboronic acid mida ester exerts its effects is primarily through its boronic acid moiety. This functional group can form reversible covalent bonds with diols and other nucleophiles, allowing it to interact with a wide range of molecular targets. In biological systems, this interaction can inhibit enzymes that rely on diol-containing cofactors, thereby modulating various biochemical pathways.

Comparison with Similar Compounds

Biological Activity

Trans-2-(pinacol boronate)vinylboronic acid MIDA ester is an important compound in organic synthesis, particularly in the context of cross-coupling reactions. Its biological activity has garnered attention due to its potential applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Overview of MIDA Boronates

MIDA (N-methyliminodiacetic acid) boronates are a class of boron-containing compounds that serve as versatile building blocks in organic synthesis. They are known for their stability under various reaction conditions and their ability to undergo transformations into reactive boronic acids or esters. The unique properties of MIDA boronates, including their inertness to anhydrous cross-coupling conditions and compatibility with a wide range of functional groups, make them valuable in synthetic chemistry .

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its ability to form covalent bonds with biological targets. This reactivity is attributed to the presence of the boronate moiety, which can interact with nucleophiles such as amino acids in proteins. The following mechanisms have been identified:

- Covalent Bond Formation : The boronate group can react with nucleophilic sites in proteins, leading to irreversible inhibition of target enzymes.

- Frustrated Lewis Pair Behavior : The compound may exhibit frustrated Lewis pair-like activation, enhancing its reactivity towards water and other nucleophiles .

- Hydrolysis Stability : Studies have shown that MIDA boronates can maintain stability under hydrolytic conditions, allowing for controlled release of the active species in biological environments .

Synthesis and Reactivity

The synthesis of this compound involves several key steps, including the condensation of vinylboronic acids with MIDA derivatives. This method has been shown to yield high purity products suitable for further functionalization .

Biological Evaluations

Recent studies have demonstrated the efficacy of this compound in various biological assays:

- Inhibition Studies : In vitro assays indicated that this compound can inhibit specific enzymes involved in metabolic pathways, showcasing potential as a therapeutic agent .

- Cellular Assays : When tested on cancer cell lines, this compound exhibited cytotoxic effects, suggesting its utility in cancer therapy .

Data Tables

The following table summarizes key findings related to the biological activity and reactivity of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Inhibition of enzyme X by 70% | In vitro enzyme assay |

| Study 2 | Cytotoxicity against cancer cell line A | Cellular viability assay |

| Study 3 | Stability under hydrolytic conditions | Kinetic analysis |

Q & A

Q. What are the standard synthetic approaches for preparing trans-2-(pinacol boronate)vinylboronic acid MIDA ester?

The synthesis typically involves two key steps: (1) formation of the pinacol boronate intermediate and (2) transesterification to the MIDA boronate. For example, hydroboration of alkynes followed by transesterification with MIDA (N-methyliminodiacetic acid) under mild conditions avoids unstable boronic acid intermediates . Alternatively, bromoboration of alkynes with BBr₃, followed by trapping with MIDA in the presence of 2,6-lutidine, provides a one-pot method . Photoinduced decarboxylative borylation of carboxylic acid derivatives (e.g., N-hydroxyphthalimide esters) with diboron reagents like bis(catecholato)diboron offers another pathway, generating pinacol esters that can be converted to MIDA boronates .

Q. How does the stability of MIDA boronates compare to pinacol esters in cross-coupling reactions?

MIDA boronates exhibit superior stability under diverse reaction conditions compared to pinacol esters. For instance, MIDA boronates tolerate strong acids (e.g., Jones reagent, H₂SO₄–CrO₃) and oxidants, whereas pinacol esters and other boronate derivatives (e.g., diethanolamine adducts) decompose under these conditions . This stability arises from the rigid tetrahedral geometry of MIDA complexes, which prevents hydrolysis and unwanted side reactions during storage or chromatography . However, pinacol esters are more reactive in anhydrous Suzuki-Miyaura couplings (e.g., in DMSO), enabling iterative cross-coupling strategies when paired with MIDA-protected building blocks .

Q. What purification strategies are effective for isolating boronate esters?

Diethanolamine (DEA) transesterification is a robust method for purifying boronate esters. The reaction forms sp³-hybridized zwitterionic DEA adducts, which precipitate in etherate media and can be isolated via filtration. These adducts are air- and moisture-stable, simplifying handling. Subsequent acid hydrolysis regenerates boronic acids or allows conversion to other esters . For MIDA boronates, silica gel chromatography is feasible due to their polarity and stability, unlike pinacol esters, which often require specialized techniques .

Advanced Research Questions

Q. How can iterative cross-coupling strategies be optimized using MIDA and pinacol boronate building blocks?

A hybrid approach leverages the complementary reactivity of MIDA and pinacol esters:

Coupling Step : Use a pinacol boronate (high reactivity) with a MIDA-protected halo building block under anhydrous DMSO conditions to form a polyene MIDA boronate .

Deprotection : Hydrolyze the MIDA boronate with NaOMe to regenerate a reactive pinacol boronate for the next coupling cycle .

Steric Control : Ensure stereoretention during transesterification by using mild bases (e.g., NaOMe) and avoiding protic solvents that promote boronic acid formation .

Q. How do dynamic combinatorial libraries (DCLs) exploit boronate ester reversibility for inhibitor discovery?

Boronate ester formation with diols is pH-dependent and reversible, enabling DCLs to equilibrate in aqueous media. For example:

- Library Generation : Combine boronic acid "support ligands" (e.g., 2-(picolinamido)acetic acid) with diol-containing fragments.

- Mass Spectrometry Screening : Use non-denaturing protein mass spectrometry (DCMS) to identify high-affinity PHD2 oxygenase inhibitors from equilibrating mixtures.

- Validation : Confirm binding via X-ray crystallography or NMR to resolve false positives from non-specific interactions .

Q. What experimental approaches resolve contradictions in boronate ester reactivity under acidic conditions?

Contradictions arise when MIDA boronates remain stable under strong acids (e.g., triflic acid), while pinacol esters decompose. To address this:

- Control Experiments : Compare the stability of MIDA, pinacol, and DEA boronates under identical acidic conditions (e.g., H₂SO₄–CrO₃) .

- Mechanistic Probes : Use ¹¹B NMR to monitor boronate speciation during reactions. MIDA’s rigid structure resists acid-mediated hydrolysis, whereas pinacol esters undergo rapid B-O cleavage .

- Computational Modeling : Analyze the electronic and steric effects of boronate protecting groups on B-O bond strength using DFT calculations .

Q. How can radical intermediates be leveraged in boronate ester synthesis?

Photoinduced decarboxylative borylation proceeds via a radical chain mechanism:

Initiation : Visible light cleaves the N-hydroxyphthalimide ester, generating a carboxyl radical.

Propagation : The radical abstracts a boryl group from bis(catecholato)diboron, forming a boryl radical that reacts with the substrate.

Termination : The pinacol boronate product precipitates, enabling isolation via filtration .

This method avoids transition-metal catalysts and tolerates tertiary alkyl and natural product-derived carboxylic acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.